

Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Phenyl-2-(trimethylsilyl)acetylene
Cat. No.:	B1583190

[Get Quote](#)

1-Phenyl-2-(trimethylsilyl)acetylene, often abbreviated as PTMSA, stands as a cornerstone reagent for chemists navigating the complexities of modern organic synthesis and materials science.^{[1][2]} This versatile organosilicon compound is more than a simple protected alkyne; it is a sophisticated building block whose reactivity is subtly governed by the interplay between its constituent phenyl and trimethylsilyl (TMS) moieties. The bulky trimethylsilyl group not only enhances the compound's stability and solubility in organic solvents but, more critically, serves as a removable "protecting group" for the terminal acetylenic proton, allowing for highly selective synthetic transformations.^{[1][3]} Concurrently, the phenyl group imparts unique electronic properties, making PTMSA and its derivatives valuable precursors for advanced materials in the field of organic electronics.^{[1][2]}

This guide offers an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of **1-Phenyl-2-(trimethylsilyl)acetylene**, designed for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causality behind its synthetic utility, providing a framework for its intelligent application in the laboratory.

Core Physicochemical and Spectroscopic Profile

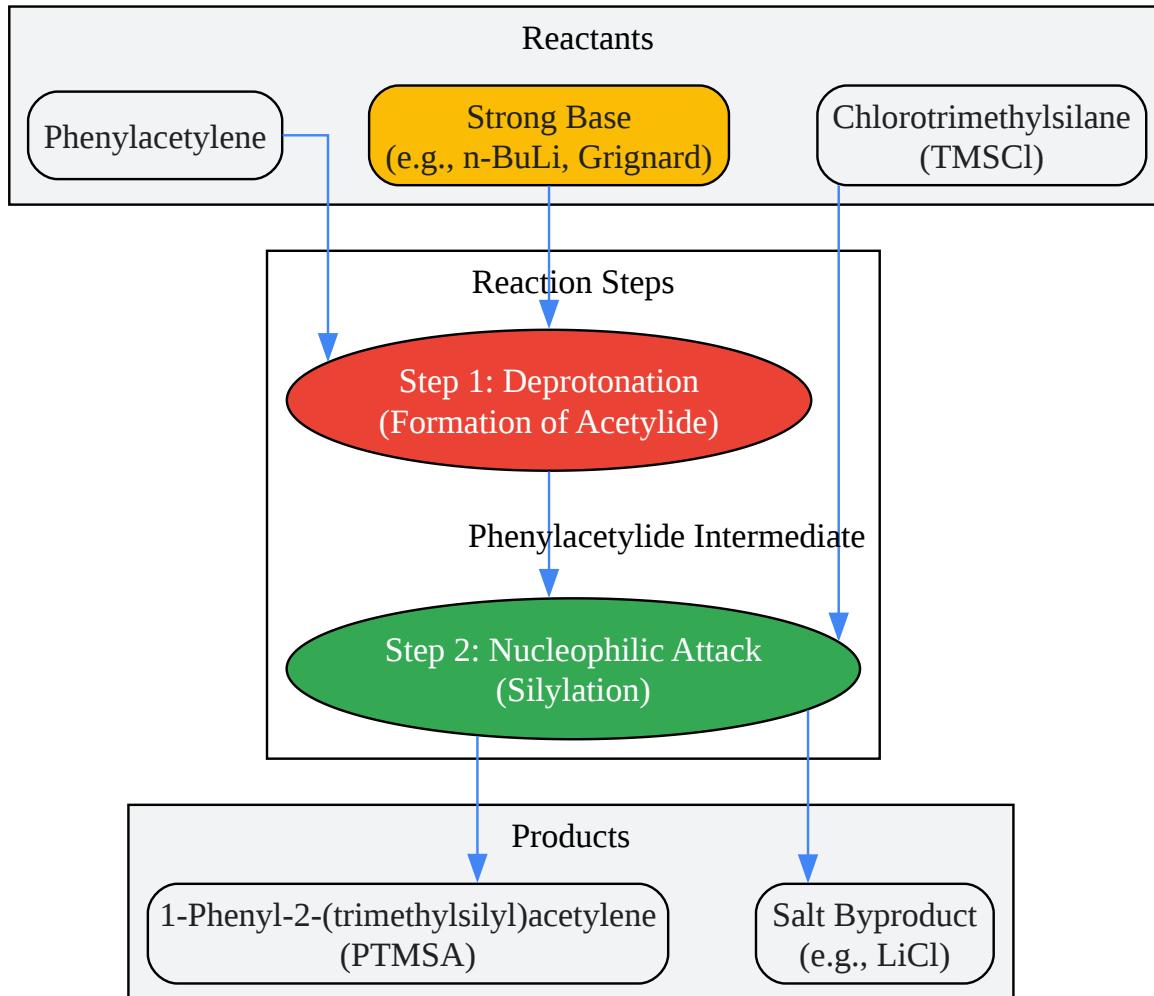
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The physical characteristics of PTMSA make it a convenient liquid reagent for a wide array of reaction conditions.

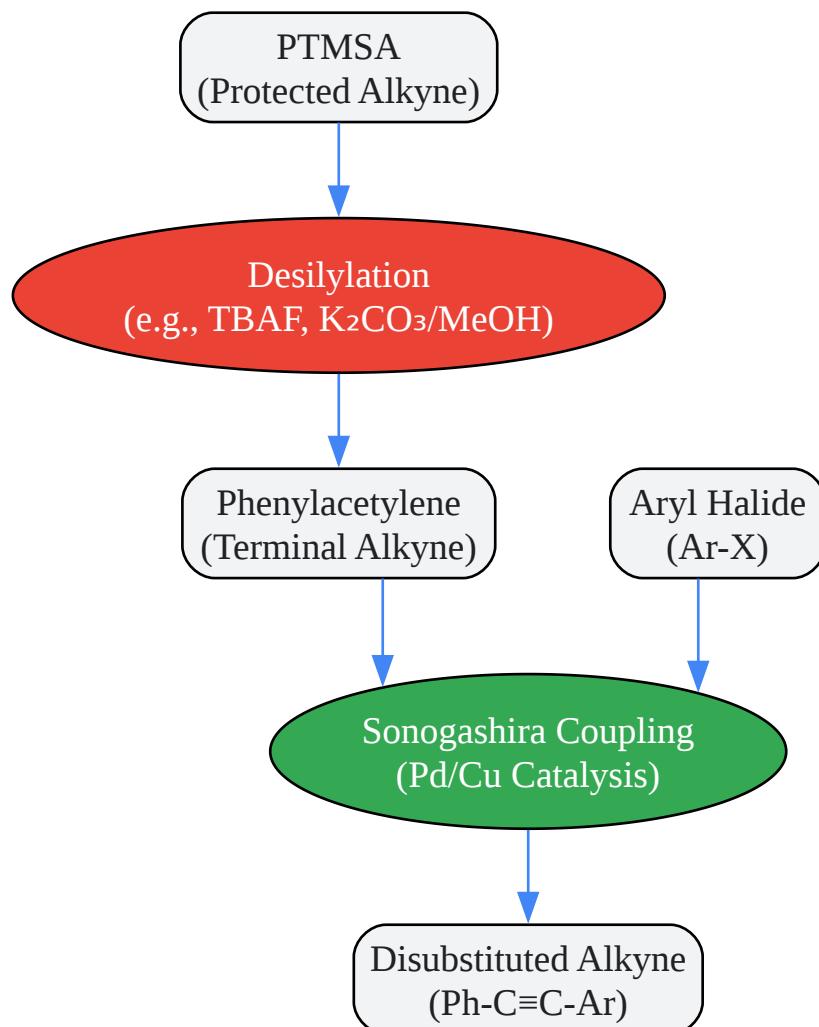
Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ Si	[1] [4]
Molecular Weight	174.32 g/mol	[1] [4]
CAS Number	2170-06-1	[1] [4]
Appearance	Colorless to slightly yellow liquid	[1] [2]
Boiling Point	87-88 °C at 9 mmHg	[1] [5] [6]
Density	0.886 - 0.90 g/mL at 25 °C	[1] [5] [6] [7]
Refractive Index (n _{20/D})	1.528 - 1.53	[1] [5] [6] [7]
Solubility	Sparingly soluble in water (6.1E-3 g/L at 25°C)	[7]
Flash Point	74 °C (165 °F) - closed cup	[6] [7]
Storage	Store at room temperature	[1]

Spectroscopic Fingerprints for Compound Validation

Spectroscopic analysis provides an unambiguous confirmation of structure and purity. The following data are characteristic of PTMSA:


- ¹³C Nuclear Magnetic Resonance (¹³C NMR): Key shifts are observed for the acetylenic carbons, with the silicon-bound carbon appearing at approximately 105.2 ppm and the phenyl-bound carbon at 94.1 ppm. The phenyl ring carbons resonate in the 123-132 ppm region, while the trimethylsilyl methyl carbons give a sharp signal near 0.0 ppm.[\[8\]](#)
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of PTMSA shows a distinct molecular ion (M⁺) peak at m/z 174.[\[4\]](#)[\[9\]](#) The most prominent feature is the base peak at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for trimethylsilyl compounds.[\[4\]](#)


- Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic, sharp absorption band for the C≡C triple bond stretch, typically found in the region of 2150-2160 cm⁻¹.

Synthesis: A Protocol Grounded in Mechanistic Understanding

The most prevalent and reliable synthesis of **1-Phenyl-2-(trimethylsilyl)acetylene** involves the silylation of phenylacetylene. This is typically achieved by first deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a potent nucleophile to attack a silicon electrophile, such as chlorotrimethylsilane (TMSCl).^[7]

Workflow for the Synthesis of PTMSA

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gelest.com [gelest.com]

- 4. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE | 2170-06-1 [chemicalbook.com]
- 6. 1-Phenyl-2-trimethylsilylacetylene 99 2170-06-1 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. rsc.org [rsc.org]
- 9. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE(2170-06-1) MS spectrum
[chemicalbook.com]
- To cite this document: BenchChem. [Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583190#1-phenyl-2-trimethylsilyl-acetylene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com